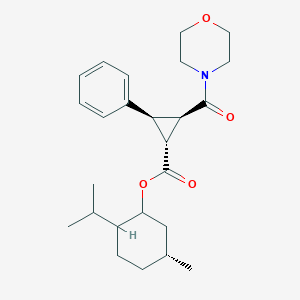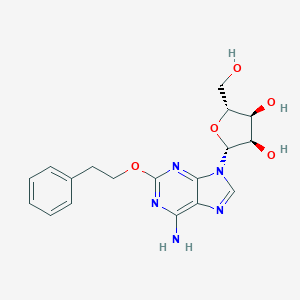
2-(2-Phenylethoxy)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethoxy)adenosine, also known as PEA-A, is a chemical compound that belongs to the class of adenosine analogs. It is a potent and selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. PEA-A has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicine.
作用机制
2-(2-Phenylethoxy)adenosine acts as a selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. Activation of the adenosine A2A receptor leads to a cascade of intracellular signaling events that result in various physiological and biochemical effects. Some of the effects of adenosine A2A receptor activation include:
1. Vasodilation: Adenosine A2A receptor activation leads to the relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow.
2. Neuroprotection: Adenosine A2A receptor activation leads to the inhibition of neuronal activity, reducing the risk of excitotoxicity and neuronal damage.
3. Anti-inflammatory effects: Adenosine A2A receptor activation leads to the inhibition of pro-inflammatory cytokines, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(2-Phenylethoxy)adenosine has been shown to have a wide range of biochemical and physiological effects, including:
1. Vasodilation: 2-(2-Phenylethoxy)adenosine has been shown to induce vasodilation in various organs, including the brain, heart, and kidneys.
2. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
3. Anti-inflammatory effects: 2-(2-Phenylethoxy)adenosine has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(2-Phenylethoxy)adenosine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: 2-(2-Phenylethoxy)adenosine is a selective agonist of the adenosine A2A receptor, which allows for the specific activation of this receptor without affecting other receptors.
2. Potency: 2-(2-Phenylethoxy)adenosine is a potent agonist of the adenosine A2A receptor, which allows for the activation of this receptor at lower concentrations.
Some of the limitations of 2-(2-Phenylethoxy)adenosine for lab experiments include:
1. Cost: 2-(2-Phenylethoxy)adenosine can be expensive, which may limit its use in some experiments.
2. Stability: 2-(2-Phenylethoxy)adenosine can be unstable in certain conditions, which may affect its potency and efficacy in experiments.
未来方向
There are several future directions for the study of 2-(2-Phenylethoxy)adenosine. Some of these include:
1. Development of new analogs: The development of new analogs of 2-(2-Phenylethoxy)adenosine with improved potency, selectivity, and stability could lead to new therapeutic applications.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 2-(2-Phenylethoxy)adenosine in humans for the treatment of various diseases.
3. Mechanistic studies: Further mechanistic studies are needed to understand the underlying molecular mechanisms of 2-(2-Phenylethoxy)adenosine's effects on various physiological and biochemical processes.
4. Combination therapy: The use of 2-(2-Phenylethoxy)adenosine in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
合成方法
2-(2-Phenylethoxy)adenosine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to combine different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Both methods have been used successfully to produce 2-(2-Phenylethoxy)adenosine in large quantities for research purposes.
科学研究应用
2-(2-Phenylethoxy)adenosine has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A2A receptor activation. It has been shown to have a wide range of potential applications in the fields of neuroscience, pharmacology, and medicine. Some of the areas where 2-(2-Phenylethoxy)adenosine has been studied include:
1. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
2. Parkinson's disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of Parkinson's disease by reducing motor symptoms and improving cognitive function.
3. Cardiovascular disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of cardiovascular disease by reducing inflammation and oxidative stress.
4. Cancer: 2-(2-Phenylethoxy)adenosine has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
属性
CAS 编号 |
131865-79-7 |
|---|---|
分子式 |
C18H21N5O5 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
LNJMSJMYTVMMGS-LSCFUAHRSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
同义词 |
2-(2-phenylethoxy)adenosine SHA 40 SHA-40 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





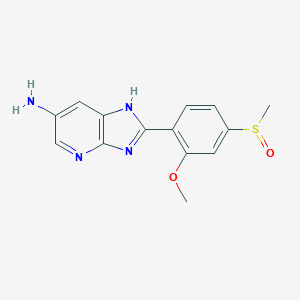
![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)


![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)

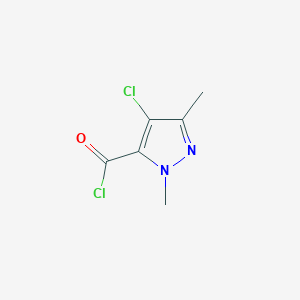
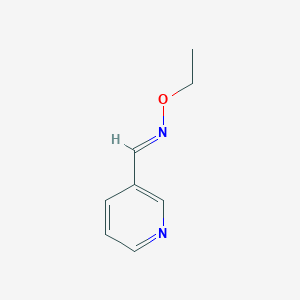
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
